(Tetrahydrofuran-3-yl)hydrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

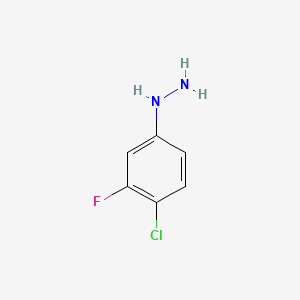

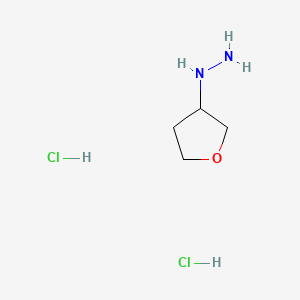

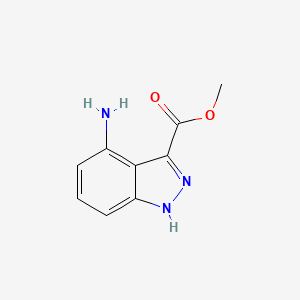

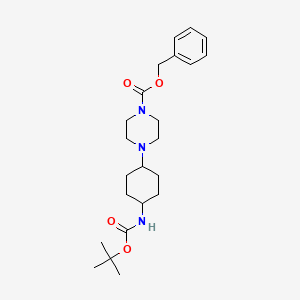

(Tetrahydrofuran-3-yl)hydrazine dihydrochloride , also known as THFH , is a versatile chemical compound with a wide range of applications in scientific research. It has been studied in various fields, including biochemistry, physiology, and pharmacology. THFH is a white solid with a molecular weight of 138.6 g/mol. Its IUPAC name is (S)- (tetrahydrofuran-3-yl)hydrazine hydrochloride .

Synthesis Analysis

The synthesis of THFH involves the reaction of hydrazine hydrate with tetrahydrofuran under appropriate conditions. The dihydrochloride salt is formed during this process. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of THFH is C4H11ClN2O . It consists of a tetrahydrofuran ring (a five-membered cyclic ether) attached to a hydrazine moiety. The hydrochloride salt provides stability and solubility in aqueous solutions. The stereochemistry of the tetrahydrofuran ring is specified as (S) .

Chemical Reactions Analysis

THFH can participate in various chemical reactions due to its hydrazine and tetrahydrofuran functional groups. These reactions may include nucleophilic substitutions, ring-opening reactions, and coordination chemistry. Researchers have explored its reactivity in different contexts .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

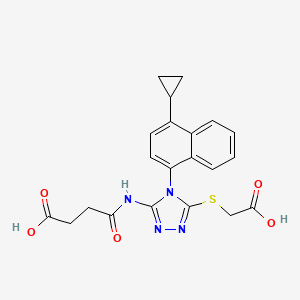

Synthesis of Complex Compounds : It has been used in the synthesis of complex compounds such as (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. This process involved the reaction with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and subsequent chiral separation (Zhengyu Liu et al., 2009).

Ligand Chemistry : In ligand chemistry, it has been used in the synthesis of triphosphinohydrazide ligands, which undergo rearrangement in the coordination sphere of divalent cobalt and nickel, involving migratory insertion into a nitrogen-nitrogen bond (V. Sushev et al., 2008).

Preparation of Enantiomers : It has been utilized in the preparation of enantiomers, such as in the synthesis of (S)-(+)-Dinotefuran, where (tetrahydrofuran-3-yl) methanol enantiomers were converted to their diastereomers (Wu Zong-ka, 2015).

Formation of Triazoles : It plays a role in the formation of triazoles, as seen in the three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines to produce 3-trifluoromethyl-5-substituted 1,2,4-triazoles (K. Funabiki et al., 1999).

Synthesis of Amines and Hydrazines : In a one-pot synthesis, it has been used to convert imines and hydrazones to corresponding amines and hydrazines using borane-tetrahydrofuran complex as a reducing agent (H. Tavakol & Saedeh Zakery, 2006).

Mecanismo De Acción

The precise mechanism of action for THFH depends on its specific application. In biological systems, it may act as a precursor for the synthesis of other compounds or participate in redox reactions. Further studies are needed to elucidate its detailed mechanisms.

Safety and Hazards

- Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.

Direcciones Futuras

Propiedades

IUPAC Name |

oxolan-3-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLCZLKTRQROTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676976 |

Source

|

| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211514-64-5 |

Source

|

| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does (tetrahydrofuran-3-yl)hydrazine dihydrochloride react with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile?

A1: this compound reacts with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile through a cycloaddition reaction. [, ] This reaction results in the formation of a pyrazole ring, specifically 4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine. The reaction can yield a racemic mixture, which can be further separated into individual enantiomers using chiral chromatography. []

Q2: What is the significance of the chiral center in the product formed?

A2: The reaction of this compound with 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile creates a chiral center at the substituted carbon atom of the tetrahydrofuran ring. [] This chirality is significant because it can lead to different biological activities for each enantiomer. The research demonstrates the successful separation of these enantiomers, which is crucial for studying their individual properties and potential applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)